molecular formula C10H16BrNO B13765154 (5-Hydroxy-m-tolyl)trimethylammonium bromide CAS No. 66967-99-5

(5-Hydroxy-m-tolyl)trimethylammonium bromide

Cat. No.: B13765154
CAS No.: 66967-99-5
M. Wt: 246.14 g/mol
InChI Key: WLAJCVWBERTRKP-UHFFFAOYSA-N
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Description

(5-Hydroxy-m-tolyl)trimethylammonium bromide is a quaternary ammonium compound with the molecular formula C10H16NOBr. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a hydroxy group attached to a methyl-substituted phenyl ring, along with a trimethylammonium group and a bromide ion.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-Hydroxy-m-tolyl)trimethylammonium bromide typically involves the quaternization of (5-Hydroxy-m-tolyl)amine with methyl bromide. The reaction is carried out in an organic solvent such as acetonitrile or ethanol under reflux conditions. The reaction mixture is then cooled, and the product is precipitated by the addition of a non-solvent such as diethyl ether.

Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by using continuous flow reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems allows for precise control of temperature, pressure, and reactant concentrations, leading to efficient production of this compound.

Types of Reactions:

    Oxidation: The hydroxy group in this compound can undergo oxidation to form a quinone derivative.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The bromide ion can be substituted with other nucleophiles such as chloride, iodide, or hydroxide.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions are typically carried out in polar solvents such as water or methanol.

Major Products Formed:

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted ammonium salts.

Scientific Research Applications

(5-Hydroxy-m-tolyl)trimethylammonium bromide has a wide range of applications in scientific research:

    Chemistry: Used as a phase transfer catalyst in organic synthesis.

    Biology: Employed in the study of cell membrane dynamics due to its ability to interact with lipid bilayers.

    Medicine: Investigated for its potential use as an antimicrobial agent.

    Industry: Utilized in the production of surfactants and detergents.

Mechanism of Action

The mechanism of action of (5-Hydroxy-m-tolyl)trimethylammonium bromide involves its interaction with cell membranes. The trimethylammonium group interacts with the negatively charged phospholipid head groups, disrupting the membrane structure. This leads to increased permeability and eventual cell lysis. The hydroxy group may also participate in hydrogen bonding, further stabilizing the interaction with the membrane.

Comparison with Similar Compounds

  • (5-Hydroxy-o-tolyl)trimethylammonium bromide
  • (5-Bromopentyl)trimethylammonium bromide
  • Benzyltrimethylammonium bromide

Comparison:

  • (5-Hydroxy-o-tolyl)trimethylammonium bromide: Similar structure but with the hydroxy group in the ortho position. This positional difference can affect the compound’s reactivity and interaction with biological membranes.
  • (5-Bromopentyl)trimethylammonium bromide: Contains a bromopentyl group instead of a hydroxy-m-tolyl group, leading to different chemical properties and applications.
  • Benzyltrimethylammonium bromide: Lacks the hydroxy group, which significantly alters its chemical reactivity and biological activity.

(5-Hydroxy-m-tolyl)trimethylammonium bromide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties that are not observed in its analogs.

Properties

CAS No.

66967-99-5

Molecular Formula

C10H16BrNO

Molecular Weight

246.14 g/mol

IUPAC Name

(3-hydroxy-5-methylphenyl)-trimethylazanium;bromide

InChI

InChI=1S/C10H15NO.BrH/c1-8-5-9(11(2,3)4)7-10(12)6-8;/h5-7H,1-4H3;1H

InChI Key

WLAJCVWBERTRKP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)O)[N+](C)(C)C.[Br-]

Origin of Product

United States

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